1,2-Benzisothiazole-4-sulfonic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide
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Overview
Description
1,2-Benzisothiazole-4-sulfonic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide is a chemical compound with the molecular formula C7H5NO6S2. It is characterized by its unique structure, which includes a benzisothiazole ring fused with a sulfonic acid group and a dihydro-oxo moiety. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 1,2-Benzisothiazole-4-sulfonic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide typically involves several steps. One common method includes the ortho-lithiation of a benzisothiazole precursor, followed by sulfonation and oxidation reactions. The reaction conditions often require the use of strong bases such as n-butyllithium and oxidizing agents like sulfuryl chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,2-Benzisothiazole-4-sulfonic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the benzisothiazole ring, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,2-Benzisothiazole-4-sulfonic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and diabetes.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-Benzisothiazole-4-sulfonic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity .
Comparison with Similar Compounds
1,2-Benzisothiazole-4-sulfonic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide can be compared with other similar compounds, such as:
Saccharin: A 1,2-benzisothiazole derivative used as an artificial sweetener.
Chlorothiazide: A 1,2,4-benzothiadiazine-1,1-dioxide derivative used as a diuretic and antihypertensive agent.
The uniqueness of this compound lies in its specific structure and the presence of both sulfonic acid and dihydro-oxo groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
68334-66-7 |
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Molecular Formula |
C7H5NO6S2 |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
1,1,3-trioxo-1,2-benzothiazole-4-sulfonic acid |
InChI |
InChI=1S/C7H5NO6S2/c9-7-6-4(15(10,11)8-7)2-1-3-5(6)16(12,13)14/h1-3H,(H,8,9)(H,12,13,14) |
InChI Key |
YTFXRXPSWMORAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)NS2(=O)=O |
Origin of Product |
United States |
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